4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom attached to a benzene ring, which is further connected to a thiadiazole ring through a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate acid chloride or anhydride.
Bromination: The thiadiazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Sulfonamide formation: The brominated thiadiazole is reacted with a sulfonyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Catalysts like palladium or copper are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.
Scientific Research Applications
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaics.
Biological research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of certain enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-chloro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-iodo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the thiadiazole ring and the sulfonamide group imparts unique electronic and steric properties to the compound, which can be exploited in various applications.
Properties
IUPAC Name |
4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXRLLEFZKBLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NN=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407802 |
Source
|
Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349614-28-4 |
Source
|
Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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